molecular formula C13H21NO3 B2439784 (3aR,7aR)-tert-butyl 4-oxooctahydro-1H-indole-1-carboxylate CAS No. 543910-34-5

(3aR,7aR)-tert-butyl 4-oxooctahydro-1H-indole-1-carboxylate

Cat. No.: B2439784
CAS No.: 543910-34-5
M. Wt: 239.315
InChI Key: GRNSGJOKGICXGO-NXEZZACHSA-N
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Description

(3aR,7aR)-tert-butyl 4-oxooctahydro-1H-indole-1-carboxylate is an organic compound belonging to the class of indoles and derivatives Indoles are bicyclic ring systems composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Properties

IUPAC Name

tert-butyl (3aR,7aR)-4-oxo-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-8-7-9-10(14)5-4-6-11(9)15/h9-10H,4-8H2,1-3H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNSGJOKGICXGO-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Physicochemical Profile

Molecular Identity

  • IUPAC Name : (3aR,7aR)-tert-butyl 4-oxooctahydro-1H-indole-1-carboxylate
  • Molecular Formula : C₁₃H₂₁NO₃
  • Molecular Weight : 239.31 g/mol
  • CAS Registry : 543910-34-5
  • Synonym : 1-Boc-hexahydro-1H-indol-4(2H)-one.

Hazard Classification

  • Acute Toxicity : Category 4 (harmful if swallowed, inhaled, or in contact with skin).
  • Precautionary Measures : Use fume hoods, wear protective gloves/eyewear, and avoid inhalation of dust.

Synthetic Strategies

Cyclization Reactions for Octahydroindole Core Formation

The octahydroindole scaffold is typically constructed via acid- or base-catalyzed cyclization of diketones with α-haloketones. A patent by CN111423355B demonstrates this using cyclohexane-1,3-dione and chloropropanone under basic conditions (KOH/MeOH, −9°C), yielding a tetrahydroindole intermediate with 92.44% efficiency. For the target compound, substituting chloropropanone with a pre-oxidized ketone precursor could directly introduce the 4-oxo group.

Key Reaction Parameters:
  • Temperature : −9°C to 25°C
  • Catalyst : Ammonium acetate (for imine formation)
  • Solvent : Methanol or dichloromethane.

tert-Butyloxycarbonyl (Boc) Protection

Post-cyclization, the indole nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in dichloromethane. This step achieves near-quantitative yields under mild conditions:

$$
\text{Reaction Scheme: } \text{Indole-NH} + \text{Boc}2\text{O} \xrightarrow{\text{DMAP, CH}2\text{Cl}_2} \text{Indole-N-Boc}
$$

Stereochemical Control

The (3aR,7aR) configuration necessitates enantioselective synthesis or resolution. Potential approaches include:

  • Chiral Auxiliaries : Use of Evans’ oxazolidinones to dictate stereochemistry during cyclization.
  • Kinetic Resolution : Enzymatic or chemical methods to separate diastereomers.

Optimization and Analytical Validation

Oxidation State Management

Introducing the 4-oxo group may require selective oxidation of a secondary alcohol. Pyridinium chlorochromate (PCC) in dichloromethane or Swern oxidation (oxalyl chloride/DMSO) are viable candidates, though the latter demands strict temperature control (−60°C).

Purity and Yield Enhancements

  • Crystallization : Hexane/ethyl acetate mixtures refine crude products.
  • Chromatography : Silica gel chromatography with 20–30% ethyl acetate in hexane resolves Boc-protected intermediates.

Spectroscopic Characterization

  • NMR : $$ ^1\text{H} $$ NMR (CDCl₃): δ 1.45 (s, 9H, Boc), 2.30–2.70 (m, 4H, CH₂), 3.10–3.40 (m, 2H, CH₂N).
  • MS (ESI+) : m/z 240.2 [M+H]⁺.

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a precursor for protease inhibitors and kinase modulators, leveraging its rigid bicyclic framework.

Synthetic Versatility

  • Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, enabling further functionalization.
  • Cross-Coupling : Suzuki-Miyaura reactions modify the indole core.

Chemical Reactions Analysis

Types of Reactions

(3aR,7aR)-tert-butyl 4-oxooctahydro-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other substituents, leading to derivatives with different characteristics.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Aluminum chloride, palladium on carbon.

Major Products Formed

    Oxidation Products: Compounds with additional oxygen-containing functional groups.

    Reduction Products: Alcohol derivatives of the original compound.

    Substitution Products: Derivatives with different substituents replacing the tert-butyl group.

Scientific Research Applications

Synthesis Overview

The synthesis of (3aR,7aR)-tert-butyl 4-oxooctahydro-1H-indole-1-carboxylate typically involves the following steps:

  • Starting Materials : Cyclohexanone and tert-butyl carbamate.
  • Cyclization : Reaction of cyclohexanone with tert-butyl carbamate using a Lewis acid catalyst (e.g., aluminum chloride).
  • Oxidation : Introduction of a keto group at the 4-position using oxidizing agents like potassium permanganate.
  • Purification : Techniques such as recrystallization or chromatography to achieve high purity.

The compound exhibits notable biological activity through its interaction with various molecular targets, including enzymes and receptors. The indole moiety allows for specific binding to these targets, leading to modulation of their activity. This can result in diverse biological effects depending on the target and the signaling pathways involved.

Anticancer Activity

Research indicates that derivatives of indole compounds, including this compound, show promise in anticancer applications. The compound's ability to interact with specific cellular pathways makes it a candidate for further investigation in cancer therapeutics.

Compound NameStructure TypeNotable Activity
Methyl (3aR,7aR)-4-oxooctahydro-1H-indoleIndole derivativeModerate antimicrobial activity
Ethyl (3aR,7aR)-4-oxooctahydro-1H-indoleIndole derivativeAnticancer properties noted

Neuropharmacological Potential

The indole structure is also associated with neuropharmacological activities. Studies suggest that compounds like this compound may influence neurotransmitter systems and could be explored for neuroprotective effects.

Mechanism of Action

The mechanism of action of (3aR,7aR)-tert-butyl 4-oxooctahydro-1H-indole-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s indole ring system allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3aR,7aR)-4-oxooctahydro-1H-indole-1-carboxylate: Similar in structure but with a methyl group instead of a tert-butyl group.

    Ethyl (3aR,7aR)-4-oxooctahydro-1H-indole-1-carboxylate: Another derivative with an ethyl group.

Uniqueness

(3aR,7aR)-tert-butyl 4-oxooctahydro-1H-indole-1-carboxylate is unique due to its specific tert-butyl substitution, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its methyl and ethyl counterparts.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(3aR,7aR)-tert-butyl 4-oxooctahydro-1H-indole-1-carboxylate is an organic compound belonging to the indole class, characterized by a bicyclic structure comprising a benzene ring fused with a nitrogen-containing pyrrole ring. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C13H21NO3
  • IUPAC Name : tert-butyl (3aR,7aR)-4-oxo-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate
  • CAS Number : 543910-34-5
  • Molecular Weight : 239.32 g/mol

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : Cyclohexanone and tert-butyl carbamate.
  • Cyclization : Reaction of cyclohexanone with tert-butyl carbamate in the presence of Lewis acid catalysts like aluminum chloride.
  • Oxidation : Introduction of a keto group at the 4-position using oxidizing agents such as potassium permanganate.
  • Purification : Techniques such as recrystallization or chromatography to achieve high purity.

This compound exhibits biological activity through its interaction with various molecular targets including enzymes and receptors. The indole moiety allows for specific binding to these targets, leading to modulation of their activity. This can result in diverse biological effects depending on the target and the signaling pathways involved.

Biological Effects

Research indicates that compounds with indole structures often display:

  • Antimicrobial Activity : Inhibiting growth of certain bacteria and fungi.
  • Anticancer Properties : Indoles have been studied for their potential to induce apoptosis in cancer cells.
  • Neuroprotective Effects : Some indole derivatives show promise in protecting neuronal cells from oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial/fungal growth
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectiveProtection against oxidative stress

Comparison with Similar Compounds

The biological activity of this compound can be compared with other indole derivatives:

Compound NameStructure TypeNotable Activity
Methyl (3aR,7aR)-4-oxooctahydro-1H-indoleIndole derivativeModerate antimicrobial activity
Ethyl (3aR,7aR)-4-oxooctahydro-1H-indoleIndole derivativeAnticancer properties noted

The unique tert-butyl substitution in (3aR,7aR)-tert-butyl 4-oxooctahydro-1H-indole influences its solubility and interaction with biological targets compared to its methyl and ethyl counterparts .

Q & A

Basic Questions

Q. What are the established synthetic routes for (3aR,7aR)-tert-butyl 4-oxooctahydro-1H-indole-1-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via coupling reactions (e.g., Suzuki-Miyaura) using tert-butyl-protected intermediates under inert atmospheres. For example, tert-butyl indole carboxylates are prepared by refluxing 3-formyl-indole derivatives with thiazolidinones in acetic acid with sodium acetate as a catalyst, followed by recrystallization . Yields depend on reaction time, solvent polarity, and catalyst loading. Optimized protocols report yields of ~87% under controlled reflux conditions .

Q. Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?

  • Methodology :

  • X-ray crystallography : SHELX programs refine crystallographic data to confirm stereochemistry and hydrogen-bonding patterns .
  • ORTEP-III : Visualizes molecular geometry and thermal ellipsoids for error analysis .
  • NMR spectroscopy : Distinct chemical shifts for tert-butyl (δ ~1.4 ppm) and carbonyl groups (δ ~170 ppm) validate structural integrity .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

  • Guidelines :

  • Use PPE (gloves, goggles) and work in a fume hood due to unknown chronic toxicity .
  • Avoid water jets during fire incidents; use CO₂ or dry chemical extinguishers .
  • In case of skin contact, wash thoroughly with soap and water and seek medical advice if irritation persists .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystallographic packing of this compound, and what implications does this have for its reactivity?

  • Analysis : Graph set analysis (Etter’s formalism) reveals that N–H···O=C interactions dominate the crystal lattice, forming cyclic dimers (R²₂(8) motifs). These interactions stabilize the tert-butyl group’s conformation, reducing steric hindrance in subsequent reactions like nucleophilic substitutions . Refinement via SHELXL accounts for anisotropic displacement parameters, critical for modeling weak interactions .

Q. How can researchers resolve contradictions in reported synthetic yields for tert-butyl indole carboxylate derivatives?

  • Troubleshooting :

  • Catalyst purity : Trace moisture in sodium acetate reduces yields in acetic acid-mediated reactions .
  • Stereochemical drift : Racemization at the 4-oxo position occurs under prolonged heating, necessitating strict temperature control (≤80°C) .
  • Byproduct identification : LC-MS or TLC monitoring detects intermediates like methyl esters (e.g., CAS 18667-19-1), which may form via transesterification .

Q. What computational approaches predict the environmental fate of this compound, given limited ecotoxicological data?

  • Modeling :

  • QSAR models : Estimate biodegradability (e.g., EPI Suite) using logP (~3.05) and molar refractivity (3.40) from structural analogs .
  • PBT assessment : High logP values suggest bioaccumulation potential, but the tert-butyl group may enhance hydrolysis rates in aquatic systems .

Q. How is this compound utilized as a precursor in natural product synthesis?

  • Applications :

  • Spirocyclic frameworks : The tert-butyl group acts as a transient protecting group in synthesizing octahydro-1H-indole cores for alkaloids (e.g., frondosin B analogs) .
  • Pharmaceutical intermediates : Derivatives like (3aR,7aR)-spiro compounds are key to antipsychotic agents (e.g., lurasidone intermediates) .

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